Superior Symptomatic Remission Rates vs. Mesalamine at All Timepoints in Acute UC
In a randomized, double-blind, multicenter study, balsalazide (6.75 g/day) demonstrated a significantly higher rate of symptomatic remission compared to a pH-dependent formulation of mesalamine (2.4 g/day) at every measured time point in patients with active ulcerative colitis [1].
| Evidence Dimension | Symptomatic Remission Rate (%) |
|---|---|
| Target Compound Data | 64% (2 wks), 70% (4 wks), 78% (8 wks), 88% (12 wks) |
| Comparator Or Baseline | Mesalamine 2.4 g/day: 43% (2 wks), 51% (4 wks), 45% (8 wks), 57% (12 wks) |
| Quantified Difference | +21% (2 wks), +19% (4 wks), +33% (8 wks), +31% (12 wks) |
| Conditions | RCT; 101 patients with active, mild-to-moderate UC; 12-week treatment duration |
Why This Matters
This demonstrates a consistent and clinically meaningful advantage in achieving remission, a primary goal of acute therapy, which supports its selection over generic mesalamine for induction protocols.
- [1] Green JR, et al. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group. Gastroenterology. 1998 Jan;114(1):15-22. doi: 10.1016/s0016-5085(98)70627-4. View Source
